Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminooxyethyl group, and a piperidine ring. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with an appropriate aminooxyethyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxyethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is unique due to the presence of the aminooxyethyl group, which imparts specific reactivity and biological activity. This group allows the compound to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
tert-butyl 4-(2-aminooxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)6-9-16-13/h10H,4-9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJLEOESCXPEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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